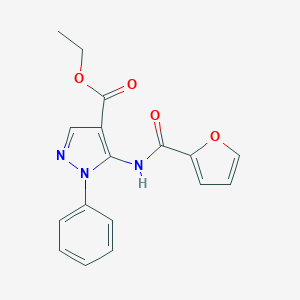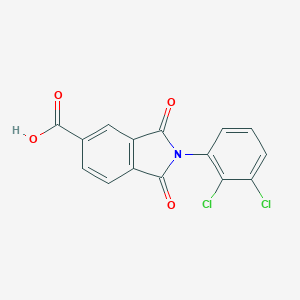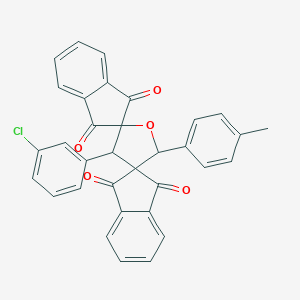![molecular formula C19H18ClNO2S B408179 [3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate](/img/structure/B408179.png)
[3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a piperidine ring and a carbothioyl group in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate typically involves the esterification of 4-chloro-benzoic acid with 3-(piperidine-1-carbothioyl)-phenol. This reaction can be catalyzed by acid or base catalysts under reflux conditions. Common reagents include thionyl chloride (SOCl₂) for activating the carboxylic acid group and piperidine for introducing the piperidine ring.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Medicine
Exploration as a potential therapeutic agent for various diseases, including its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry
Use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the piperidine ring and carbothioyl group suggests potential interactions with protein targets, possibly inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Piperidine derivatives: Compounds containing the piperidine ring with various functional groups.
Carbothioyl compounds: Compounds with carbothioyl groups attached to different aromatic or aliphatic backbones.
Uniqueness
The unique combination of the 4-chloro-benzoic acid moiety, piperidine ring, and carbothioyl group in [3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18ClNO2S |
|---|---|
Molecular Weight |
359.9g/mol |
IUPAC Name |
[3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C19H18ClNO2S/c20-16-9-7-14(8-10-16)19(22)23-17-6-4-5-15(13-17)18(24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2 |
InChI Key |
LFDIFTZEIXWTHP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408096.png)
![N-{3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B408098.png)
![N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408099.png)
![6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B408102.png)
![N-(4-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408103.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408105.png)
![1-phenyl-5-[(2-phenylacetyl)amino]-N,N-dipropylpyrazole-4-carboxamide](/img/structure/B408106.png)
![N-(4-bromophenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408110.png)


![2-(3,4-dimethylphenyl)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408113.png)
![3-(Butylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B408114.png)


